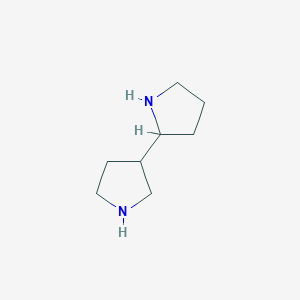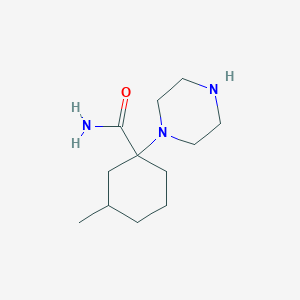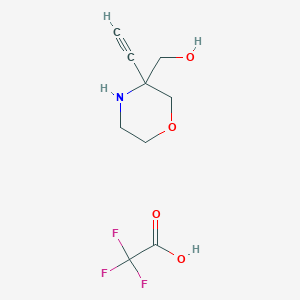
(3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid: is a chemical compound with the molecular formula C9H12F3NO4 and a molecular weight of 255.1911 . This compound is characterized by the presence of an ethynyl group attached to a morpholine ring, along with a methanol group and trifluoroacetic acid.
Vorbereitungsmethoden
The synthesis of (3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid involves several steps. The synthetic routes typically include the formation of the morpholine ring, followed by the introduction of the ethynyl group and the methanol group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
(3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The ethynyl group and the methanol group can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The ethynyl group and the morpholine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid can be compared with other similar compounds, such as:
(3-Ethynylmorpholin-3-yl)methanol: Lacks the trifluoroacetic acid group.
(3-Ethynylmorpholin-3-yl)methanol,hydrochloride: Contains a hydrochloride group instead of trifluoroacetic acid.
(3-Ethynylmorpholin-3-yl)methanol,acetate: Contains an acetate group instead of trifluoroacetic acid. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12F3NO4 |
|---|---|
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
(3-ethynylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c1-2-7(5-9)6-10-4-3-8-7;3-2(4,5)1(6)7/h1,8-9H,3-6H2;(H,6,7) |
InChI-Schlüssel |
SISNMQFWRZUJQA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(COCCN1)CO.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


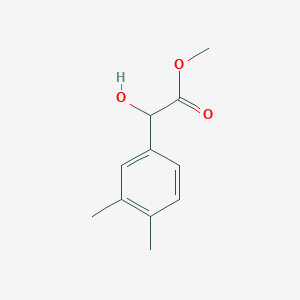
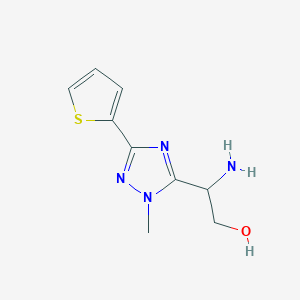
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)


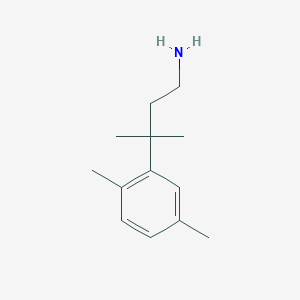

![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)

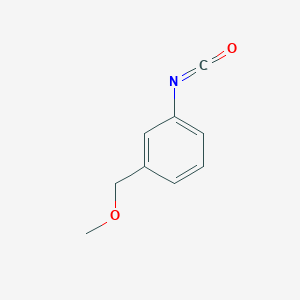
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
